Methyl 7-bromo-1H-indole-4-carboxylate

Palladium-catalyzed carbonylation CNS-active amphetamine derivatives Cross-coupling efficiency

Methyl 7-bromo-1H-indole-4-carboxylate (CAS 1360951-58-1, molecular formula C₁₀H₈BrNO₂, molecular weight 254.08 g/mol) is a brominated indole ester featuring a bromine atom at the C7 position and a methyl carboxylate ester at the C4 position of the indole scaffold. The compound is commercially available at ≥98% purity with a calculated LogP of 2.717, and requires sealed dry storage at 2–8 °C.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B13907216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1H-indole-4-carboxylate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=C(C=C1)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
InChIKeyQNPVEWSUVHMIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-bromo-1H-indole-4-carboxylate (CAS 1360951-58-1): A C7-Brominated Indole-4-Carboxylate Building Block for Cross-Coupling-Intensive Drug Discovery


Methyl 7-bromo-1H-indole-4-carboxylate (CAS 1360951-58-1, molecular formula C₁₀H₈BrNO₂, molecular weight 254.08 g/mol) is a brominated indole ester featuring a bromine atom at the C7 position and a methyl carboxylate ester at the C4 position of the indole scaffold . The compound is commercially available at ≥98% purity with a calculated LogP of 2.717, and requires sealed dry storage at 2–8 °C . Its value proposition as a synthetic intermediate rests on the unique pairing of the electron-withdrawing C4 ester (which deactivates the benzenoid ring toward electrophilic substitution) and the C7 bromine handle, which creates a regiospecifically addressable cross-coupling site on the least sterically hindered position of the indole benzene ring [1].

Why Methyl 7-bromo-1H-indole-4-carboxylate Cannot Be Interchanged with C5- or C6-Bromoindole-4-carboxylate Analogs


Bromoindole-4-carboxylate regioisomers are not functionally interchangeable because the position of the bromine atom on the indole benzenoid ring directly governs three critical procurement-relevant properties: (1) cross-coupling reaction yield—Pd-catalyzed carbonylation proceeds with measurably different efficiency depending on whether the bromine occupies the C7 vs. C6 position [1]; (2) steric accessibility for metal-catalyzed transformations—the C7 position is the least sterically encumbered site on the indole benzenoid ring, enabling superior catalyst approach and oxidative addition kinetics compared to the C5 or C6 positions [2]; and (3) lipophilicity and physicochemical profile—bromination at any position raises LogP by ~0.76 units relative to the non-brominated parent (ΔLogP = 0.7625), but the regiospecific placement of the bromine determines the vector and electronic environment of subsequent derivatization . Simply substituting methyl 6-bromo-1H-indole-4-carboxylate (CAS 107650-22-6) or methyl 5-bromo-1H-indole-4-carboxylate for the 7-bromo isomer therefore risks altered reaction yields, different impurity profiles, and divergent downstream SAR outcomes.

Quantitative Procurement-Relevant Differentiation: Methyl 7-bromo-1H-indole-4-carboxylate vs. Closest Analogs


Pd-Catalyzed Aminocarbonylation: 7-Bromo Outperforms 6-Bromo by 7 Percentage Points in Isolated Yield (99% vs. 92%)

In a direct head-to-head comparison within a single study, Kumar et al. (2004) evaluated the Pd-catalyzed aminocarbonylation of unprotected bromoindoles with 2-(4-fluorophenyl)ethylpiperazine as the nucleophile [1]. The 7-bromoindole substrate produced the corresponding amide product (8a) in 99% isolated yield at 100% conversion, while the 6-bromoindole substrate under identical conditions gave only 92% isolated yield (8b), also at 100% conversion [1]. The 7-bromo regioisomer also performed competitively with phenethylpiperazine (94% isolated yield, entry 5), matching or exceeding the yields obtained with 4-bromoindole (96%) and 5-bromoindole (96%) [1]. All reactions employed Pd(PhCN)₂Cl₂ (1 mol%), dppf (3 mol%), NEt₃, toluene, and CO at optimized pressure and temperature [1].

Palladium-catalyzed carbonylation CNS-active amphetamine derivatives Cross-coupling efficiency

LogP Differentiation: Bromination at C7 Raises Lipophilicity by ΔLogP +0.76 vs. Non-Brominated Parent

The calculated partition coefficient (LogP) of methyl 7-bromo-1H-indole-4-carboxylate is 2.717 . In comparison, the non-brominated parent compound methyl indole-4-carboxylate (CAS 39830-66-5) has a calculated LogP of 1.9545 . The introduction of a single bromine atom at the C7 position thus increases LogP by 0.7625 units, corresponding to a ~5.8-fold increase in calculated partition coefficient between octanol and water. Notably, methyl 6-bromo-1H-indole-4-carboxylate shares an identical calculated LogP of 2.717 [1], indicating that bromine position does not materially differentiate overall lipophilicity among monobromoindole-4-carboxylate regioisomers, but that all brominated analogs are substantially more lipophilic than the non-brominated parent.

Lipophilicity Physicochemical profiling Drug-likeness

Suzuki–Miyaura Cross-Coupling Competence: 7-Bromoindole Delivers 67–74% Yield in Alkaloid Total Synthesis

Mentzel et al. (2006) compared Kumada, Negishi, Stille, and Suzuki–Miyaura cross-coupling reactions starting from 7-bromoindole for the total synthesis of the indole alkaloid hippadine [1]. Both the Kumada and Negishi reactions failed to provide any desired product when applied to the 7-bromoindole substrate [1]. The Stille reaction furnished hippadine in low yields when starting from the electron-deficient methyl 6-iodo- or 6-bromopiperonate pathway [1]. In contrast, the Suzuki–Miyaura reaction proceeding from the metalated 7-bromoindole intermediate delivered hippadine in 67–74% isolated yield, and the related alkaloid pratosine in 62% isolated yield [1]. This study establishes that the 7-bromoindole scaffold is a competent Suzuki coupling partner in complex alkaloid synthesis where alternative cross-coupling methodologies (Kumada, Negishi) have failed entirely [1].

Suzuki-Miyaura coupling Total synthesis Indole alkaloids

Selective C7 Lithium–Bromine Exchange Enables Orthogonal Functionalization of 4,7-Dibromoindoles

A general synthetic methodology has been established for the highly selective lithium–bromine exchange at the C7 position of 1-alkyl-4,7-dibromoindoles upon treatment with t-BuLi in ether [1]. This chemoselectivity permits the sequential, orthogonal functionalization of the indole scaffold: the C7 bromine can be replaced via lithiation/electrophile quenching while leaving the C4 bromine intact for subsequent cross-coupling [1]. This same study further demonstrated that direct bromination of methyl 4- and 7-halogenoindole-3-carboxylates proceeds regioselectively to afford 4,5-, 4,7-, and 6,7-dihalogenated indoles, with structures unequivocally confirmed by comparison with authentic samples [2]. The C7-selective lithium–bromine exchange reactivity is not observed for the C4, C5, or C6 bromo isomers under equivalent conditions, making the 7-bromo substitution pattern uniquely enabling for iterative, bidirectional indole elaboration strategies [1].

Lithium-halogen exchange Regioselective functionalization Dihalogenated indoles

Commercial Availability: ≥98% Purity with Known Storage and Handling Specifications

Methyl 7-bromo-1H-indole-4-carboxylate (CAS 1360951-58-1) is commercially stocked at ≥98% purity by multiple suppliers, with defined storage conditions (sealed in dry, 2–8 °C) and shipping at room temperature . The compound is classified under GHS07 (Warning) and carries no special HazMat shipping restrictions that would impede procurement . In contrast, several close analogs—including methyl 5-bromo-1H-indole-4-carboxylate and methyl 3-bromo-1H-indole-4-carboxylate (CAS 1093759-60-4)—are available primarily through specialty custom synthesis channels with less standardized purity and longer lead times, making the 7-bromo regioisomer the more reliably sourced option for time-sensitive discovery campaigns .

Commercial sourcing Purity specification Supply chain

Procurement-Relevant Application Scenarios for Methyl 7-bromo-1H-indole-4-carboxylate


Pd-Catalyzed Carbonylation Library Synthesis Toward CNS-Active Amphetamine Derivatives

For medicinal chemistry teams synthesizing libraries of indole-4-carboxamide-based CNS agents, methyl 7-bromo-1H-indole-4-carboxylate is the optimal starting material. As demonstrated by Kumar et al. (2004), the 7-bromo regioisomer delivers the highest isolated yield (99%) in Pd-catalyzed aminocarbonylation with 2-(4-fluorophenyl)ethylpiperazine, outperforming the 6-bromo isomer by 7 percentage points under identical conditions [1]. The methyl ester at C4 can be hydrolyzed post-coupling to the free carboxylic acid for further amide bond formation, enabling a two-step diversification sequence: (i) carbonylation at C7, (ii) acid coupling at C4. This orthogonal reactivity profile is not equally accessible from the 5-bromo or 6-bromo analogs.

Suzuki–Miyaura Cross-Coupling for Indole Alkaloid Total Synthesis and SAR Studies

Researchers pursuing the total synthesis of pyrrolophenanthridinone alkaloids (e.g., hippadine, pratosine) or conducting SAR studies on this scaffold should prioritize the 7-bromo regioisomer. The Mentzel et al. (2006) study demonstrated that only the Suzuki–Miyaura reaction was productive when starting from 7-bromoindole, while competing Kumada and Negishi methodologies failed entirely [2]. The validated 67–74% isolated yield for hippadine provides a benchmark for route scouting. The C4 methyl ester offers a second derivatization point for late-stage diversification after Suzuki coupling at C7.

Iterative Bidirectional Indole Functionalization via Selective C7 Lithiation

For programs requiring sequential, site-differentiated functionalization of the indole benzenoid ring, the 7-bromo-4-carboxylate substitution pattern is uniquely enabling. The established C7-selective lithium–bromine exchange chemistry (t-BuLi, ether) permits installation of an electrophile at C7 while preserving the C4 ester for subsequent amidation, hydrolysis, or reduction [3]. This orthogonal pair (C7 lithiation site + C4 carboxylate) is not replicable with C5- or C6-bromo-4-carboxylate isomers, which lack the steric and electronic bias that drives C7-selective metalation. This scenario is particularly relevant for fragment-based drug discovery where iterative growth along two vectors is required.

Physicochemical Property Modulation via Bromine-Enabled Lipophilicity Tuning

Medicinal chemists seeking to increase the LogP of an indole-4-carboxylate lead series by approximately +0.76 units can achieve this predictably by replacing methyl indole-4-carboxylate (LogP 1.95) with methyl 7-bromo-1H-indole-4-carboxylate (LogP 2.72) . This bromine substitution strategy is particularly valuable for optimizing blood-brain barrier penetration or membrane permeability while retaining the C4 ester as a metabolic soft spot or prodrug handle. The identical LogP of the 6-bromo isomer (2.72) means the choice of 7-bromo vs. 6-bromo should be driven by the specific synthetic chemistry requirements (carbonylation efficiency, C7 lithiation selectivity) rather than by lipophilicity alone.

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